molecular formula C22H23N3O6 B14789001 4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid

4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid

Cat. No.: B14789001
M. Wt: 425.4 g/mol
InChI Key: MVWFAKKKMGICFP-UHFFFAOYSA-N
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Description

4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid is a complex organic compound known for its diverse biological activities. The presence of the trimethoxyphenyl group in its structure contributes to its significant pharmacological properties, making it a subject of interest in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as argon, and solvents like dimethyl sulfoxide (DMSO) to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to proteins and enzymes, thereby modulating their activity. This compound has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid is unique due to its specific combination of functional groups, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

4-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2-ethoxybenzoic acid

InChI

InChI=1S/C22H23N3O6/c1-5-31-16-8-12(6-7-14(16)22(26)27)19-21(23)24-11-15(25-19)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-11H,5H2,1-4H3,(H2,23,24)(H,26,27)

InChI Key

MVWFAKKKMGICFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=CN=C2N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O

Origin of Product

United States

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